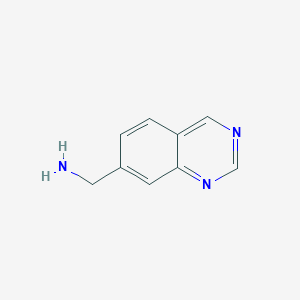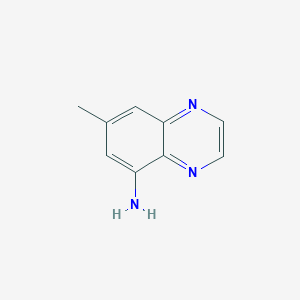
2-Methyl-1-(2-phenylethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-phenylethyl)aziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its strained ring structure, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phenylethyl)aziridine typically involves the reaction of 2-phenylethylamine with an appropriate epoxide under basic conditions. One common method includes the use of sodium hydride as a base and methylene chloride as a solvent . The reaction proceeds via nucleophilic substitution, where the amine attacks the epoxide, leading to the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvents and bases may vary depending on the specific industrial setup and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-phenylethyl)aziridine undergoes various chemical reactions, including:
Ring-opening reactions: These are facilitated by nucleophiles such as water, alcohols, and amines.
Oxidation and reduction: The compound can be oxidized to form corresponding amides or reduced to yield amines.
Substitution reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opening products: Amino alcohols, amino ethers
Oxidation products: Amides
Reduction products: Amines
Scientific Research Applications
2-Methyl-1-(2-phenylethyl)aziridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-phenylethyl)aziridine primarily involves its ability to undergo ring-opening reactions. The strained aziridine ring is highly reactive, making it an excellent electrophile. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of nitrogen-containing compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethylaziridine
- N-Methylaziridine
- N-Phenylaziridine
Comparison
2-Methyl-1-(2-phenylethyl)aziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-Phenylethylaziridine, the methyl group in this compound enhances its stability and modifies its reactivity profile. N-Methylaziridine and N-Phenylaziridine, while similar in structure, exhibit different reactivity due to the presence of electron-donating or electron-withdrawing groups on the nitrogen atom .
Properties
CAS No. |
39657-33-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C11H15N/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
AVBXJFOMKCOCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)
![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)




![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)
![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)





